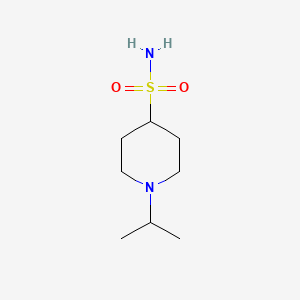
1-Propan-2-ylpiperidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-ylpiperidine-4-sulfonamide, also known as S 32212, is a compound used in scientific research as a selective antagonist for the 5-HT6 receptor. The 5-HT6 receptor is a subtype of serotonin receptor found primarily in the brain, and is involved in various physiological processes such as learning, memory, and mood regulation. The discovery of S 32212 has been instrumental in the study of the 5-HT6 receptor and its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamide compounds, including those structurally similar to 1-Propan-2-ylpiperidine-4-sulfonamide, have been extensively studied for their medicinal properties. They play a crucial role in the development of various pharmacological agents due to their broad spectrum of activity. For example, sulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering therapeutic potentials in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997). Additionally, sulfonamides have been utilized in designing anticancer and antiviral agents, indicating their significant contributions to drug discovery and development (Scozzafava et al., 2003).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, sulfonamide compounds are explored for their roles in detecting and analyzing contaminants in food and environmental samples. For instance, a method has been developed to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography, emphasizing the importance of monitoring antibiotic residues in food products (Premarathne et al., 2017).
Chemical Industry Applications
Sulfonamides serve as key intermediates in the synthesis of complex molecules due to their chemical versatility. Research has shown the synthesis and complexation of sulfonamide derivatives with metal ions, illustrating their potential applications in creating biologically active compounds and catalysts for industrial processes (Orie et al., 2021).
Mechanism of Action
Target of Action
1-Propan-2-ylpiperidine-4-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including 1-Propan-2-ylpiperidine-4-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and compete for the active site. By binding to the enzyme, they prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential components of DNA and RNA. This disruption affects the bacterial cell’s ability to replicate and proliferate, leading to a bacteriostatic effect . The affected bacteria are then unable to grow and reproduce, which helps to control the bacterial infection.
Pharmacokinetics
High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Most sulfonamides are readily absorbed orally, but parenteral administration can be difficult due to the highly alkaline and irritating nature of soluble sulfonamide salts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Propan-2-ylpiperidine-4-sulfonamide. For instance, sulfonamides have been found to be resistant to biodegradation, leading to long residence times in both water and soil matrices . This persistence in the environment could potentially lead to the development of bacterial resistance to sulfonamides . Furthermore, factors such as pH, temperature, and the presence of other substances can affect the solubility and therefore the bioavailability of the compound.
properties
IUPAC Name |
1-propan-2-ylpiperidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)10-5-3-8(4-6-10)13(9,11)12/h7-8H,3-6H2,1-2H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSSXGAVIFGQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propan-2-ylpiperidine-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2994123.png)
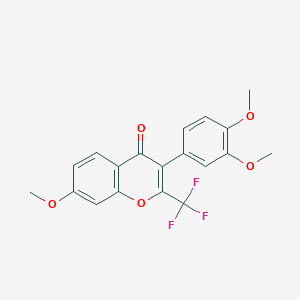

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)
![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)
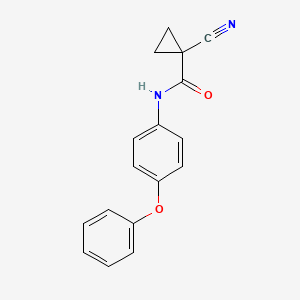
![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)
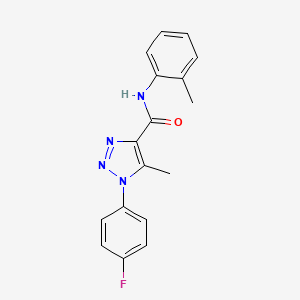
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
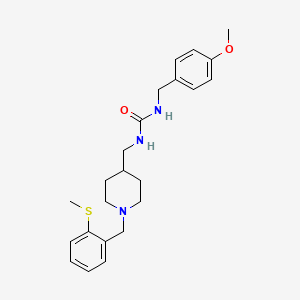

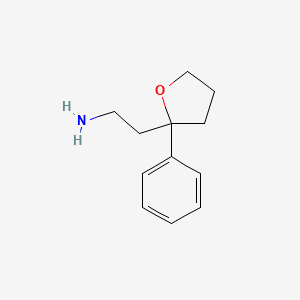
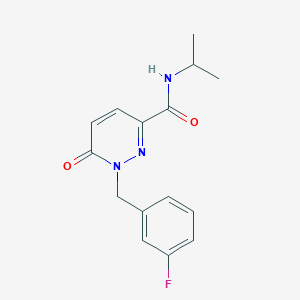
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)